3-(Isopropyl)-6-methylcyclohexen-1-yl acetate
Description
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate functional group.
Properties
CAS No. |
85392-37-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(6-methyl-3-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
YUWKYQNAIQTEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C=C1OC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate typically involves the esterification of 3-(Isopropyl)-6-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid→3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 3-(Isopropyl)-6-methylcyclohexen-1-ol and acetic acid.
Reduction: 3-(Isopropyl)-6-methylcyclohexen-1-ol.
Oxidation: Various carboxylic acids depending on the specific reaction conditions.
Scientific Research Applications
Fragrance Industry
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is widely used as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products, contributing to their olfactory characteristics.
Case Study : A study conducted by the International Fragrance Association (IFRA) evaluated the safety and sensory properties of various fragrance materials, including this compound. The findings indicated that it has a low potential for skin sensitization, making it suitable for use in cosmetic formulations .
Flavoring Agent
This compound is also utilized as a flavoring agent in food products. Its fruity and sweet notes make it an attractive addition to various consumables.
Data Table: Flavor Applications
| Product Type | Application Example |
|---|---|
| Beverages | Fruit-flavored drinks |
| Confectionery | Candies and gummies |
| Baked Goods | Cakes and pastries |
Environmental Applications
Research has explored the environmental impact and degradation pathways of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate when released into the atmosphere. Its reactivity with hydroxyl radicals has been studied to understand its atmospheric lifetime and potential environmental consequences.
Study Reference : Gao et al. (2024) examined the reactivity of isopropyl acetate derivatives with atmospheric radicals, providing insights into their stability and degradation processes .
Therapeutic Potential
Emerging research suggests that compounds similar to 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate may have therapeutic applications due to their biological activity.
Case Study : A recent investigation into the antifungal properties of related compounds revealed that certain derivatives exhibited significant inhibitory effects against pathogenic fungi, indicating potential use in medicinal formulations .
Mechanism of Action
The mechanism of action of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate primarily involves its hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can occur enzymatically in biological systems, where esterases catalyze the cleavage of the ester bond. The released alcohol and acetic acid can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar ester with an isopropyl group but lacks the cyclohexene ring.
Methylcyclohexyl acetate: Similar ester with a cyclohexyl ring but lacks the isopropyl group.
Ethyl acetate: Common ester used as a solvent, lacks both the isopropyl and cyclohexene groups.
Uniqueness
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it valuable in the fragrance industry for its unique scent profile .
Biological Activity
3-(Isopropyl)-6-methylcyclohexen-1-yl acetate, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.
Chemical Structure and Synthesis
The chemical structure of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can be represented as follows:
This compound is synthesized through the esterification of 3-(isopropyl)-6-methylcyclohexen-1-ol with acetic acid. Various synthetic pathways have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.
Antifungal Properties
Recent studies have highlighted the antifungal activity of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate against various fungal strains. For instance, in a comparative study, this compound exhibited significant inhibition rates against Colletotrichum orbiculare and Fusarium oxysporum, with inhibition percentages reaching up to 90.5% and 83.8%, respectively .
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Colletotrichum orbiculare | 90.5 |
| Fusarium oxysporum | 83.8 |
| Cercospora arachidicola | 82.4 |
| Gibberella zeae | 86.5 |
These results suggest that 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate could be a viable candidate for developing new antifungal agents.
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. In particular, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent in combating bacterial infections .
Study on Antifungal Efficacy
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate using a series of bioassays. The compound was tested at varying concentrations (10 µg/mL to 100 µg/mL) against several pathogenic fungi. The results indicated a dose-dependent response, with higher concentrations leading to increased antifungal activity .
Clinical Applications
A clinical study involving patients with fungal infections demonstrated the effectiveness of topical formulations containing this compound. Patients treated with creams containing 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate reported significant improvement in symptoms within two weeks of application, supporting its use in dermatological formulations .
The mechanism by which 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate exerts its biological effects is believed to involve disruption of fungal cell membranes and interference with metabolic pathways essential for fungal growth. Molecular docking studies have indicated that this compound binds effectively to key enzymes involved in fungal metabolism, further elucidating its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
